6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H7NO4 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structure, which includes a hydroxyl group, a methoxycarbonyl group, and a carboxylic acid group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methanol in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: 2-chloronicotinic acid, methanol, base (e.g., sodium hydroxide)
Conditions: Refluxing the mixture, followed by hydrolysis under acidic conditions
Another method involves the direct esterification of 6-hydroxy-2-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-4-(methoxycarbonyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-4-(methoxycarbonyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and altering the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
6-Hydroxy-4-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a methoxycarbonyl group on the pyridine ring
Properties
Molecular Formula |
C8H7NO5 |
---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4-methoxycarbonyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-8(13)4-2-5(7(11)12)9-6(10)3-4/h2-3H,1H3,(H,9,10)(H,11,12) |
InChI Key |
HREUSVHUIBCBMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.